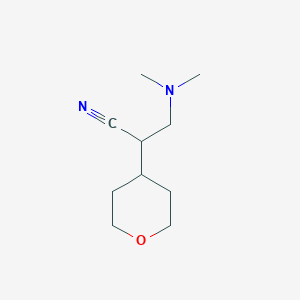

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

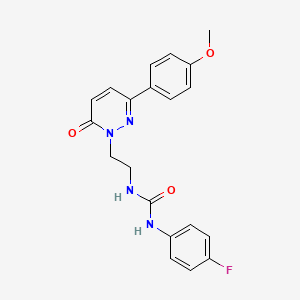

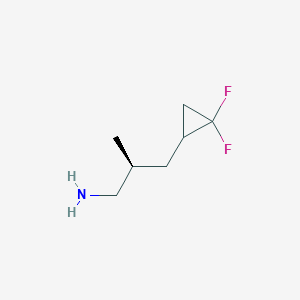

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile, also known as DMOP, is a chemical compound that has been widely studied for its potential applications in scientific research. DMOP is a nitrile derivative that contains a dimethylamino group and an oxan-4-yl group, making it a versatile compound that can be used in a variety of research applications. In

Wissenschaftliche Forschungsanwendungen

Weak Interactions in Polymorph Development

Researchers have characterized structures like 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs, closely related to 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile. They used X-ray diffraction and spectroscopic methods to study the influence of weak interactions in the solid state. These polymorphs are formed due to non-covalent interactions influenced by weak interactions and solvents used in crystallization (Tewari et al., 2011).

Fluorescence Microscopy

A compound similar to 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile, namely 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP), has been synthesized for its unique fluorescence properties. It shows solvent polarity and viscosity-dependent fluorescence emission, making it useful for fluorescence microscopy (Jacobson et al., 1996).

Catalytic Activity

Dimethylamino derivatives like 3-(dimethylamino)propylimino butan-2-one oxime have been used to produce nickel(II) complexes with oximato bridges. These complexes, especially the tetranuclear ones, exhibited significant catecholase-like activity, catalyzing the oxidation of catechols to o-quinones (Das et al., 2013).

Polymer Chemistry

Compounds like 3-(dimethylamino)-2-(oxan-4-yl)propanenitrile have been used in polymer chemistry. For example, tetrafluoroallene reacts with bistrifluoromethyl nitroxide to form materials like perfluoro-1,3-bis(dimethylamino-oxy)propan-2-one (Banks et al., 1972).

Cycloaddition Reactions

Intriguingly, dimethylaminonitrile derivatives have been studied in [3 + 2] intramolecular cycloaddition reactions. The activation energies and reaction mechanisms of these reactions offer insights into the formation and behavior of various chemical bonds (Adjieufack et al., 2018).

Heterocyclic Synthesis

These compounds are instrumental in synthesizing various heterocyclic compounds. For instance, using 3-(benzothiazol-2-yl)-2-(N,N-dimethylamino)methylene-3-oxopropanenitrile as a building block, researchers have synthesized a range of heterocycles for potential biological screening (Dawood et al., 1999).

Catalysis in Hydrogenation

These chemical structures also play a role in catalytic processes, such as the hydrogenation of dimethyl malonate to produce 1,3-propanediol, a key monomer in polymer manufacturing (Zheng et al., 2017).

Nonlinear Optical Properties

Derivatives of 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile have been synthesized for their nonlinear optical properties, useful in applications like optical limiters and broadband nonlinear refractive materials (Wu et al., 2017).

Eigenschaften

IUPAC Name |

3-(dimethylamino)-2-(oxan-4-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-12(2)8-10(7-11)9-3-5-13-6-4-9/h9-10H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAMZQBNRWCXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C#N)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-2-thienyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)-L-phenylalaninamide](/img/structure/B2839348.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2839349.png)

![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2839352.png)

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2839353.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)